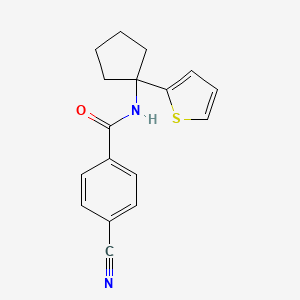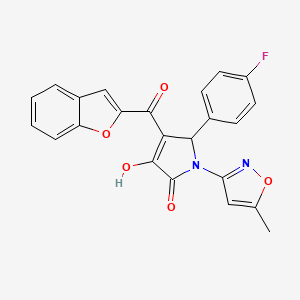
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a cyano group, a thiophene ring, and a cyclopentyl group .
Synthesis Analysis
While the specific synthesis of this compound is not available, similar compounds are often synthesized through cyanoacetylation of amines . This involves the reaction of various substituted aryl or heteryl amines with alkyl cyanoacetates .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The thiophene ring is a five-membered heterocyclic compound containing sulfur . The cyclopentyl group is a cycloalkane ring with five carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The cyano group, the amide group, and the thiophene ring could all potentially participate in various chemical reactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiophene derivatives have been recognized for their antimicrobial properties. The presence of the thiophene moiety in the structure of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide could be leveraged to explore its efficacy against a range of microbial pathogens. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Research
The cytotoxic properties of thiophene derivatives make them candidates for anticancer research. They can induce nuclear features such as chromatin fragmentation and nuclei condensation, which are crucial in the study of cancer cell apoptosis and inhibition .
Fungicidal Applications
In the agricultural sector, thiophene derivatives have been utilized for their fungicidal activities. The structural analogs of this compound have demonstrated significant efficacy in controlling plant diseases caused by fungi, which could lead to the development of new fungicides .
Kinase Inhibition
Kinases play a pivotal role in signal transduction and are targets for drug development. Thiophene derivatives have been shown to inhibit kinase activity, suggesting that this compound could be studied for its potential as a kinase inhibitor, which is valuable in the treatment of various diseases, including cancer .
Antipsychotic and Anti-anxiety Medications
The thiophene nucleus is present in several commercially available drugs with antipsychotic and anti-anxiety properties. Investigating the effects of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide could contribute to the discovery of new medications in these categories .
Estrogen Receptor Modulation
Some thiophene derivatives have been found to modulate estrogen receptors, which is significant in the treatment of hormone-related conditions. This compound could be explored for its potential in this area of medicinal chemistry .
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLYZJEXJHEGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2927323.png)
![[6-Chloro-4-(3,4-dimethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2927324.png)
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)

![benzyl 2-(1-methyl-2,4-dioxo-7-phenyl-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/no-structure.png)
![1-(2-methoxyphenyl)-4-methyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2927334.png)
![3-(4-Chlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one](/img/structure/B2927335.png)
![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)
![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)
![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)